1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile
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Overview
Description
1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, an oxan-4-ylamino group, and a carbonitrile group attached to the pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-b]pyridine derivatives have been found to act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones . These targets play crucial roles in various biological processes, including cell growth, inflammation, and hormone regulation .
Mode of Action
It’s known that pyrazolo[3,4-b]pyridine derivatives interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target, which can inhibit or enhance the target’s function .
Biochemical Pathways
Similar compounds have been found to influence pathways related to cell growth, inflammation, and hormone regulation . The compound’s interaction with its targets can lead to downstream effects on these pathways .
Result of Action
Based on the known targets of similar compounds, the effects could include changes in cell growth, inflammation, and hormone regulation .
Preparation Methods
The synthesis of 1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl and methyl groups: Alkylation reactions using ethyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the oxan-4-ylamino group: This step involves the nucleophilic substitution reaction of the pyrazolo[3,4-b]pyridine core with an oxan-4-ylamine derivative.
Formation of the carbonitrile group: This can be accomplished through the reaction of the intermediate compound with cyanogen bromide or other suitable nitrile-forming reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, amines, and alcohols.
Hydrolysis: The carbonitrile group can be hydrolyzed to form corresponding carboxylic acids or amides under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in the nature and position of substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar heterocyclic framework but with additional rings and functional groups.
Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-3-20-15-13(9-17-20)14(12(8-16)10(2)18-15)19-11-4-6-21-7-5-11/h9,11H,3-7H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZJYZFFKZXCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=C(C(=C2C=N1)NC3CCOCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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